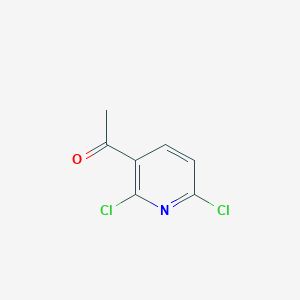

1-(2,6-Dichloropyridin-3-YL)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-dichloropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEFQKGFPDZVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695003 | |

| Record name | 1-(2,6-Dichloropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412018-50-9 | |

| Record name | 1-(2,6-Dichloropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dichloropyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Dichloropyridin-3-YL)ethanone (CAS No: 412018-50-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal and Agrochemical Chemistry

1-(2,6-Dichloropyridin-3-YL)ethanone, with the Chemical Abstracts Service (CAS) number 412018-50-9, is a key heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural motif, featuring a pyridine ring substituted with two chlorine atoms and an acetyl group, provides a versatile scaffold for the development of a diverse range of biologically active molecules. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring activates the molecule for various chemical transformations, making it a valuable starting material for the synthesis of complex chemical entities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical intermediate, with a focus on its practical utility for researchers and professionals in drug discovery and development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 412018-50-9 | |

| Molecular Formula | C₇H₅Cl₂NO | |

| Molecular Weight | 190.03 g/mol | [1] |

| Appearance | White solid | |

| Boiling Point | 286.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.376 g/cm³ (Predicted) | [2] |

| Storage | Sealed in an inert atmosphere, refrigerated (2-8°C) | [3] |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a Grignard reaction, starting from the corresponding 2,6-dichloronicotinic acid. This multi-step process involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by the reaction with a methylmagnesium halide.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: Preparation of 2,6-Dichloronicotinoyl Chloride

-

To a stirred solution of 2,6-dichloronicotinic acid in an inert solvent such as toluene, add thionyl chloride dropwise at room temperature.[4]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,6-dichloronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Grignard Reaction to form this compound

-

Dissolve the crude 2,6-dichloronicotinoyl chloride in an anhydrous inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (or iodide) in a suitable solvent (e.g., diethyl ether or THF) to the cooled solution of the acid chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by TLC or LC-MS.[5]

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture again to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[5]

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound as a white solid.[5]

Applications in Drug Discovery and Agrochemicals

The 2,6-dichloropyridine scaffold is a privileged structure in both pharmaceutical and agrochemical research. The presence of two chlorine atoms at positions ortho to the nitrogen atom makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. This compound serves as a key intermediate in the synthesis of more complex molecules with desired biological activities.

Role as a Precursor for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The 2,6-diamino-3-acylpyridine scaffold, which can be synthesized from precursors like this compound, has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[6][7] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The synthesis of these kinase inhibitors often involves the sequential displacement of the chlorine atoms on the pyridine ring with different amine nucleophiles. The acetyl group at the 3-position can also be further modified to optimize the binding of the molecule to the kinase active site. Structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the key structural features required for potent and selective kinase inhibition.[5]

Significance in Agrochemical Synthesis

Derivatives of chloropyridines are also central to the development of modern insecticides. For instance, the chloropyridinyl methyl moiety is a key pharmacophore in neonicotinoid insecticides.[8] While the direct application of this compound in the synthesis of major commercial agrochemicals is not as prominently documented as some of its isomers, the versatile reactivity of the dichloropyridine core makes it a valuable building block for the exploration of new agrochemical entities. The ability to selectively functionalize the pyridine ring allows for the fine-tuning of the molecule's insecticidal spectrum, selectivity, and environmental profile.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and two doublets in the aromatic region corresponding to the protons on the pyridine ring. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl carbon, and the carbons of the dichloropyridinyl ring. The chemical shifts of the carbons attached to the chlorine atoms will be significantly downfield. |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of the acetyl group and subsequent fragmentation of the dichloropyridine ring.[9] |

| Infrared (IR) Spectroscopy | The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks for C-Cl and aromatic C-H and C=C stretching vibrations will also be present. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of biologically active compounds. Its straightforward synthesis and the reactive nature of the dichloropyridine core make it an attractive starting material for the development of novel kinase inhibitors and other potential therapeutic agents, as well as new agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working in these fields to fully exploit its potential in the discovery and development of new chemical entities that can address unmet needs in medicine and agriculture.

References

- Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

PubMed. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Retrieved from [Link]

-

PrepChem.com. (n.d.). Step I. The preparation of 2,6-dichlorocinnamoyl chloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,6-dichloronicotinonitriles.

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:412018-50-9. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-chloronicotinoyl chloride.

-

PubMed. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

-

PubMed. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-(4,6-dichloropyridin-2-yl)ethanone | CAS#:1060815-12-4. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Retrieved from [Link]_

-

RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]

-

Carolina Digital Repository. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

- Google Patents. (n.d.). Composition comprising crystalline form b of 1- (3-chloropyridin-2-yl)-n-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-([5-(trifluoromethyl) -. Retrieved from https://patents.google.

- Google Patents. (n.d.). Stable agrochemical composition.

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]

Sources

- 1. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof - Google Patents [patents.google.com]

- 7. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(2-Aminopyridin-3-yl)ethanone | 65326-33-2 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 1-(2,6-Dichloropyridin-3-YL)ethanone

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a highly sought-after heterocyclic motif for the design of novel therapeutic agents.[1][2] Among the vast landscape of pyridine derivatives, those with halogen and acetyl substitutions play a pivotal role. The presence of chlorine atoms, as in 1-(2,6-Dichloropyridin-3-YL)ethanone, can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The acetyl group, on the other hand, offers a versatile handle for further synthetic modifications and can act as a key pharmacophoric element.[4][5]

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key building block for pharmaceutical and agrochemical research.[1][6] This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also the underlying scientific principles and experimental methodologies for their determination. Understanding these physical properties is paramount for predicting a compound's behavior in biological systems, designing effective drug delivery systems, and ensuring robust and reproducible synthetic protocols.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the known and predicted physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 412018-50-9 | [7] |

| Molecular Formula | C₇H₅Cl₂NO | [7] |

| Molecular Weight | 190.03 g/mol | [7] |

| Appearance | Off-white to yellow solid-liquid mixture | [8] |

| Boiling Point | 286.7 ± 35.0 °C at 760 mmHg (Predicted) | [8] |

| Density | 1.376 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | -4.81 ± 0.10 (Predicted) | [8] |

| Melting Point | Not experimentally determined in available literature. | N/A |

| Solubility | Not experimentally determined in available literature. | N/A |

Experimental Determination of Physical Properties

The following sections detail the standardized, self-validating experimental protocols for determining the key physical properties of organic compounds like this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a crucial indicator of purity, as impurities tend to broaden and depress the melting range.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm. This ensures uniform heat distribution.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Initial Rapid Heating: A preliminary rapid heating is performed to get an approximate melting range.

-

Slow and Precise Heating: A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point. This slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter in drug development, influencing absorption, distribution, and formulation.

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

-

Sample Preparation: A precisely weighed amount of the solute (e.g., 1-5 mg) is placed in a small vial.

-

Solvent Addition: A measured volume of the solvent (e.g., 0.1 mL) is added to the vial.

-

Equilibration: The mixture is agitated (e.g., vortexed or sonicated) at a constant temperature for a set period to ensure equilibrium is reached.

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Incremental Solvent Addition: If the solid dissolves completely, more solute is added incrementally until a saturated solution is formed. If the solid does not dissolve, more solvent is added incrementally. The amounts are recorded to calculate the solubility.

Diagram of Solubility Testing Logic:

Caption: Logical workflow for the experimental determination of solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure of organic molecules. The following sections describe the expected spectral characteristics of this compound and the protocols for acquiring the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl protons of the acetyl group. The integration of these signals would be in a 1:1:3 ratio. The aromatic protons will likely appear as doublets due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum is expected to show seven distinct signals: five for the pyridine ring carbons (two of which are substituted with chlorine, one with the acetyl group, and two with hydrogen) and two for the acetyl group (the carbonyl carbon and the methyl carbon).

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial as it can influence chemical shifts.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

Diagram of NMR Data Acquisition and Processing:

Caption: General workflow for acquiring and processing NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected for the C=O stretch of the ketone, C-Cl stretches, and C=C and C=N stretches of the pyridine ring.

Experimental Protocol for FTIR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental contributions.

-

Sample Application: A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured using a pressure clamp. This ensures good signal-to-noise ratio.

-

Sample Spectrum Acquisition: The infrared beam is passed through the ATR crystal, and the sample spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure elucidation. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (190.03). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4). Common fragmentation pathways may include the loss of the acetyl group or chlorine atoms.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺·).

-

Acceleration: The positively charged ions are accelerated by an electric field.

-

Mass Analysis: The accelerated ions are deflected by a magnetic field according to their mass-to-charge ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

References

-

3-Acetylpyridine: A Versatile Pyridine Derivative for Flavor, Fragrance, and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem. (URL: [Link])

-

The Science Behind the Scent: Exploring 2-Acetylpyridine's Chemical Properties. (URL: [Link])

-

A Review on the Medicinal Importance of Pyridine Derivatives - ResearchGate. (URL: [Link])

-

Dichloropyridine - Wikipedia. (URL: [Link])

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (URL: [Link])

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - NIH. (URL: [Link])

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (URL: [Link])

-

CASPRE - 13 C NMR Predictor. (URL: [Link])

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

1-(2,6-Dichloropyridin-3-YL)ethanone chemical structure

An In-Depth Technical Guide to 1-(2,6-Dichloropyridin-3-YL)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Authored from the perspective of a Senior Application Scientist, this document delves into the synthesis, structural elucidation, and potential applications of this compound, offering field-proven insights and detailed methodologies to support researchers in its effective utilization.

Introduction and Significance

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of two chlorine atoms on the pyridine ring renders it an electron-deficient system, making it susceptible to nucleophilic substitution and a versatile scaffold for the synthesis of more complex molecules. The acetyl group at the 3-position provides a reactive handle for a variety of chemical transformations. Pyridine and its derivatives are ubiquitous in pharmaceuticals, and compounds like this compound serve as crucial intermediates in the development of novel therapeutic agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO | N/A |

| Molecular Weight | 190.03 g/mol | [2] |

| CAS Number | 412018-50-9 | [2] |

| Appearance | Off-white to yellow solid-liquid mixture | [3] |

| Boiling Point | 286.7 ± 35.0 °C (Predicted) | [3] |

| Density | 1.376 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -4.81 ± 0.10 (Predicted) | [3] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Grignard reaction, a powerful and widely used method for the formation of carbon-carbon bonds.

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[4]

Materials:

-

2,6-Dichloronicotinic acid

-

Methylmagnesium iodide (CH₃MgI) solution (e.g., 2M in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloronicotinic acid in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the methylmagnesium iodide solution dropwise via the dropping funnel. An excess of the Grignard reagent is typically used to ensure complete reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 70°C). Stir the reaction mixture for an extended period (e.g., 72 hours) to drive the reaction to completion.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Collect the organic layer.

-

Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain this compound as a colorless oil.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly polar carbon-magnesium bond in the Grignard reagent renders the methyl group nucleophilic.

Caption: Simplified mechanism of the Grignard reaction.

Initially, the Grignard reagent attacks the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a magnesium salt and protonation during the aqueous workup yields the final ketone product.

Structural Elucidation and Characterization

Disclaimer: The following spectral data are predicted and should be confirmed by experimental analysis.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | d | 1H | H-4 |

| ~ 7.4 | d | 1H | H-5 |

| ~ 2.6 | s | 3H | -CH₃ |

The downfield shift of the aromatic protons is due to the electron-withdrawing nature of the chlorine atoms and the nitrogen in the pyridine ring.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198 | C=O |

| ~ 152 | C-2 |

| ~ 150 | C-6 |

| ~ 140 | C-4 |

| ~ 130 | C-3 |

| ~ 125 | C-5 |

| ~ 28 | -CH₃ |

The carbonyl carbon is expected to have the most downfield chemical shift. The carbons attached to the chlorine atoms (C-2 and C-6) will also be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1710 | Strong | C=O stretch (ketone) |

| ~ 1600, 1475 | Medium-Weak | C=C and C=N aromatic ring stretches |

| ~ 800-600 | Strong | C-Cl stretch |

The most prominent peak will be the strong absorption of the carbonyl group.[5]

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 190, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks).

Predicted Fragmentation Pattern:

-

Loss of a methyl radical (-CH₃): A significant fragment at m/z 175.

-

Loss of a carbonyl group (-CO): A fragment at m/z 162.

-

Cleavage of the acetyl group: A fragment corresponding to the dichloropyridinyl cation at m/z 146.

Potential Applications in Research and Drug Development

The 2,6-dichloropyridine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The presence of two chlorine atoms allows for selective functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

-

Medicinal Chemistry: Dichloropyridine derivatives are key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors for cancer therapy and agents targeting various receptors in the central nervous system.[6] The acetyl group in this compound can be further modified to introduce diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

-

Agrochemicals: Pyridine-based compounds are also prevalent in the agrochemical industry as herbicides and pesticides. The unique substitution pattern of this compound makes it a potential precursor for novel crop protection agents.

-

Materials Science: The electron-deficient nature of the dichloropyridine ring can be exploited in the design of new organic materials with specific electronic and photophysical properties.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation via the Grignard reaction, coupled with the reactivity of its functional groups, makes it an attractive starting material for the development of novel compounds in the pharmaceutical, agrochemical, and materials science fields. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this compound in their scientific endeavors.

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

Sources

- 1. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 2. This compound - CAS:412018-50-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR [m.chemicalbook.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-(2,6-Dichloropyridin-3-yl)ethanone: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 1-(2,6-dichloropyridin-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry. We will delve into its precise chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. The core of this guide focuses on the compound's emerging significance as a crucial intermediate in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. By examining its role in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this document aims to equip researchers and drug development professionals with the critical knowledge to leverage this versatile molecule in their discovery pipelines.

Introduction: Unveiling a Versatile Pyridine Ketone

This compound, also known as 3-acetyl-2,6-dichloropyridine, is a substituted pyridine derivative that has garnered increasing attention in the pharmaceutical sciences. Its unique structural architecture, featuring a reactive ketone functionality and two chlorine atoms on the pyridine ring, makes it a highly versatile scaffold for the synthesis of complex molecular entities. The strategic placement of these functional groups allows for a range of chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization.

The primary focus of this guide is to illuminate the synthetic utility and therapeutic relevance of this compound. We will move beyond a simple recitation of facts to provide a narrative that explains the "why" behind the "how," offering insights into the chemical principles that make this compound a valuable asset in the quest for novel therapeutics.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and development.

IUPAC Name: this compound[1]

Synonyms: 3-Acetyl-2,6-dichloropyridine, Ethanone, 1-(2,6-dichloro-3-pyridinyl)-

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.03 g/mol | [2] |

| Appearance | Colorless oil or solid | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 286.7 °C at 760 mmHg | [1] |

| Flash Point | 127.2 ± 25.9 °C | [1] |

These properties are crucial for designing appropriate reaction conditions, purification strategies, and formulation approaches.

Synthesis of this compound: A Step-by-Step Protocol via Weinreb Ketone Synthesis

The synthesis of this compound can be efficiently achieved from the readily available starting material, 2,6-dichloronicotinic acid. The Weinreb ketone synthesis is the method of choice for this transformation due to its high selectivity and tolerance for a wide range of functional groups, which prevents the over-addition of the organometallic reagent to form a tertiary alcohol.[3][4][5]

The overall synthetic strategy involves two key steps:

-

Formation of the Weinreb-Nahm amide from 2,6-dichloronicotinic acid.

-

Reaction of the Weinreb-Nahm amide with a methylating agent (e.g., methylmagnesium bromide) to yield the desired ketone.

Rationale for Method Selection

Traditional methods for ketone synthesis from carboxylic acid derivatives, such as the use of Grignard reagents with acid chlorides or esters, are often plagued by the formation of tertiary alcohol byproducts. The Weinreb ketone synthesis elegantly circumvents this issue. The intermediate N-methoxy-N-methylamide (Weinreb-Nahm amide) reacts with the organometallic reagent to form a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the nucleophile.[3][6]

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-N-methoxy-N-methylnicotinamide (Weinreb-Nahm Amide)

-

Activation of 2,6-Dichloronicotinic Acid: To a solution of 2,6-dichloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours or until the evolution of gas ceases, indicating the formation of the acid chloride. The solvent and excess oxalyl chloride are then removed under reduced pressure. The crude 2,6-dichloronicotinoyl chloride is used in the next step without further purification.

-

Amide Formation: The crude 2,6-dichloronicotinoyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) in DCM. The reaction is stirred at room temperature overnight.

-

Workup and Purification: The reaction mixture is washed sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2,6-dichloro-N-methoxy-N-methylnicotinamide.

Step 2: Synthesis of this compound

-

Grignard Reaction: To a solution of the purified 2,6-dichloro-N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to 0 °C, a solution of methylmagnesium bromide (1.2 eq, typically 3.0 M in diethyl ether) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours.

-

Quenching and Workup: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by silica gel column chromatography to yield this compound as a colorless oil or solid.[1]

Visualization of the Synthetic Workflow

Caption: Synthetic pathway to this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound in the pharmaceutical industry lies in its role as a versatile intermediate for the synthesis of biologically active molecules. A prominent application is in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.

Targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Recent patent literature has highlighted the use of this compound as a key building block in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical component of the innate immune signaling pathway, playing a central role in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades. Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. Therefore, inhibiting IRAK4 is a promising therapeutic strategy for these conditions.

Synthetic Utility in IRAK4 Inhibitor Scaffolding

The acetyl group and the two chlorine atoms on the this compound scaffold provide multiple points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). The ketone functionality can be readily transformed into other functional groups or used in condensation reactions to build more complex heterocyclic systems. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, enabling the introduction of various substituents to modulate the compound's potency, selectivity, and pharmacokinetic properties.

Illustrative Signaling Pathway

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Conclusion and Future Perspectives

This compound has emerged as a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the strategic positioning of its functional groups provide a robust platform for the generation of novel therapeutic agents. The demonstrated application of this compound in the synthesis of IRAK4 inhibitors underscores its potential in the development of treatments for a range of inflammatory and autoimmune disorders.

As our understanding of the kinome and its role in disease continues to expand, it is anticipated that the utility of this compound and its derivatives will continue to grow. This guide provides a solid foundation for researchers to harness the potential of this key intermediate in their drug discovery and development endeavors.

References

-

Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters1981 , 22 (39), 3815–3818. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

chemeurope.com. Weinreb ketone synthesis. [Link]

-

Chemiz. Weinreb ketone synthesis. YouTube, 4 December 2025. [Link]

-

PubChem. 1-(2,6-Dichloropyridin-4-YL)ethanone. [Link]

-

PubChem. 1-(2,6-Dichloro-3-fluoropyridin-4-yl)ethanone. [Link]

-

Organic Syntheses. A general procedure is available for the synthesis of related compounds. [Link]

-

PubChem. 1-(4,6-Dichloropyridin-3-yl)ethan-1-one. [Link]

-

PubChem. 1-(2,6-Dichloro-3-fluorophenyl)ethanone. [Link]

-

Katoh, T., et al. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters2015 , 25(15), 2942-2946. [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules2021 , 26(4), 1093. [Link]

-

Request PDF. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. [Link]

-

Lin, R., et al. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters2005 , 15(9), 2221-2224. [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry2022 , 13(5), 624-633. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. [Link]

-

PubChem. 1-(4-Amino-3,6-dichloropyridin-2-yl)ethanone. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(2,6-Dichloropyridin-3-YL)ethanone from 2,6-Dichloropyridine

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 1-(2,6-dichloropyridin-3-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2,6-dichloropyridine, and proceeds through a multi-step sequence involving regioselective lithiation, carbonation, and subsequent acylation via an activated carboxylic acid derivative. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the dichloropyridine scaffold, coupled with a reactive acetyl group, allows for diverse downstream functionalization, making it an attractive synthon for the construction of complex heterocyclic systems. This guide details a strategic approach to its synthesis, emphasizing chemical efficiency, scalability, and safety.

The synthetic challenge lies in the selective introduction of an acetyl group at the C-3 position of the electron-deficient 2,6-dichloropyridine ring. Direct Friedel-Crafts acylation of pyridine and its derivatives is notoriously difficult due to the deactivation of the ring by the electronegative nitrogen atom and the propensity for N-acylation. Therefore, an indirect approach, leveraging the principles of modern organometallic chemistry, is necessitated.

Synthetic Strategy: A Multi-Step Approach

The chosen synthetic route is a three-step process, designed to overcome the inherent challenges of pyridine functionalization. The overall strategy is depicted below:

Caption: Overall synthetic workflow.

This strategy hinges on the initial regioselective functionalization of the 2,6-dichloropyridine ring at the C-3 position to introduce a carboxylic acid group. This intermediate is then activated and subsequently reacted with a methyl nucleophile to furnish the desired ketone.

Step 1: Synthesis of 2,6-Dichloronicotinic Acid

The initial and most critical step is the regioselective introduction of a carboxyl group at the C-3 position of 2,6-dichloropyridine. This is achieved through a directed ortho-metalation (DoM) reaction, specifically a lithiation, followed by quenching with carbon dioxide.

The chlorine atoms at the C-2 and C-6 positions, while deactivating the ring towards electrophilic substitution, direct the deprotonation by a strong base to the adjacent C-3 and C-5 positions. The use of a strong, hindered base such as n-butyllithium (n-BuLi) in an ethereal solvent at low temperatures facilitates this regioselective deprotonation. The resulting 3-lithio-2,6-dichloropyridine intermediate is then trapped with solid carbon dioxide (dry ice) to yield, after acidic workup, 2,6-dichloronicotinic acid.

Caption: Lithiation and carbonation mechanism.

Step 2: Activation of 2,6-Dichloronicotinic Acid

To facilitate the addition of a methyl group, the carboxylic acid must be converted into a more reactive electrophile. Two highly effective methods are presented here:

Method A: Formation of the Acyl Chloride

Treatment of 2,6-dichloronicotinic acid with thionyl chloride (SOCl₂) provides a straightforward and efficient route to the corresponding acyl chloride, 2,6-dichloronicotinoyl chloride. This reaction typically proceeds with gentle heating and the excess thionyl chloride can be readily removed by distillation.

Method B: Formation of the Weinreb Amide

An alternative and often milder approach is the formation of a Weinreb amide, specifically N-methoxy-N-methyl-2,6-dichloronicotinamide. This is achieved by coupling the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent, such as a carbodiimide, or by first converting the acid to the acid chloride and then reacting it with the hydroxylamine derivative. The Weinreb amide is particularly advantageous as it is less prone to over-addition of the organometallic reagent in the subsequent step.[1]

Step 3: Synthesis of this compound

The final step involves the introduction of the acetyl group via the reaction of the activated carboxylic acid derivative with a methyl organometallic reagent. Methylmagnesium bromide (CH₃MgBr), a Grignard reagent, is the preferred nucleophile for this transformation.

The reaction of either 2,6-dichloronicotinoyl chloride or the corresponding Weinreb amide with methylmagnesium bromide in an anhydrous ethereal solvent at low temperature affords the target ketone, this compound. The Weinreb amide often provides higher yields and a cleaner reaction profile due to the stability of the tetrahedral intermediate formed, which prevents the addition of a second equivalent of the Grignard reagent.[1]

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloronicotinic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloropyridine | 147.99 | 10.0 g | 0.0676 |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 46.5 mL | 0.0744 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |

| Carbon Dioxide, solid (dry ice) | 44.01 | ~50 g | - |

| Hydrochloric Acid (2 M) | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | 150 mL | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,6-dichloropyridine (10.0 g, 0.0676 mol) and anhydrous THF (200 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 46.5 mL, 0.0744 mol) dropwise via a syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting dark solution at -78 °C for 1 hour.

-

Carefully add crushed dry ice pellets in small portions to the reaction mixture, ensuring the temperature does not rise above -60 °C.

-

Allow the mixture to warm to room temperature overnight with continuous stirring.

-

Quench the reaction by the slow addition of water (50 mL).

-

Acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloronicotinic acid as a solid. The product can be further purified by recrystallization.

Step 2 (Method A): Synthesis of 2,6-Dichloronicotinoyl Chloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloronicotinic Acid | 192.00 | 10.0 g | 0.0521 |

| Thionyl Chloride (SOCl₂) | 118.97 | 15 mL | 0.207 |

| Toluene, anhydrous | 92.14 | 50 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloronicotinic acid (10.0 g, 0.0521 mol) in anhydrous toluene (50 mL).

-

Carefully add thionyl chloride (15 mL, 0.207 mol) to the suspension.

-

Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2,6-dichloronicotinoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloronicotinoyl Chloride | 210.45 | (from 0.0521 mol of acid) | ~0.0521 |

| Methylmagnesium Bromide (3.0 M in diethyl ether) | 119.23 | 19.1 mL | 0.0573 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Saturated Ammonium Chloride Solution | - | 50 mL | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

Procedure:

-

Dissolve the crude 2,6-dichloronicotinoyl chloride in anhydrous THF (100 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 19.1 mL, 0.0573 mol) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and two doublets in the aromatic region corresponding to the protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl carbon, and the carbons of the dichloropyridine ring.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration.

Safety Precautions

This synthesis involves the use of several hazardous reagents and requires strict adherence to safety protocols.

-

n-Butyllithium: Highly flammable and pyrophoric (ignites spontaneously in air). It reacts violently with water.[2][3][4][5] All operations must be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[2][3][4][5] Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.[2][3][4][5]

-

Thionyl Chloride: Corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7][8][9][10] It should be handled in a fume hood with appropriate PPE, including acid-resistant gloves.[6][7][8][9][10]

-

Methylmagnesium Bromide: A flammable and corrosive Grignard reagent that reacts violently with water.[11][12][13][14][15] It must be handled under an inert atmosphere.[11][12][13][14][15]

-

General Precautions: All glassware must be thoroughly dried before use to prevent quenching of the organometallic reagents. Reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthetic route detailed in this guide provides an effective and reproducible method for the preparation of this compound from 2,6-dichloropyridine. By employing a regioselective lithiation and carbonation, followed by activation and reaction with a Grignard reagent, the target molecule can be obtained in good yield. The protocols and safety information provided herein are intended to assist researchers in the successful and safe execution of this synthesis.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methylmagnesium bromide 1.0 M solution in THF. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

- Cain, M. H. (1989). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.

-

PrepChem.com. (n.d.). Synthesis of 2-chloronicotinyl chloride. Retrieved from [Link]

-

European Patent Office. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from [Link]

- Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-203.

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. Retrieved from [Link]

- Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818.

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubMed. (n.d.). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). CN103058823A - Preparation method of 2-dimethyl-2-octanol.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. westliberty.edu [westliberty.edu]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. bionium.miami.edu [bionium.miami.edu]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. westliberty.edu [westliberty.edu]

- 13. fishersci.com [fishersci.com]

- 14. chemos.de [chemos.de]

- 15. fishersci.com [fishersci.com]

1-(2,6-Dichloropyridin-3-YL)ethanone spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2,6-Dichloropyridin-3-YL)ethanone

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a critical cornerstone of scientific integrity. This guide provides a comprehensive technical overview of the spectral data for this compound, a heterocyclic ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₇H₅Cl₂NO) dictates its unique spectral fingerprint. The pyridine ring, an electron-deficient aromatic system, is further influenced by the presence of two strongly electron-withdrawing chlorine atoms and an acetyl group. This substitution pattern results in a highly deshielded aromatic system, which is reflected in the NMR chemical shifts. The ketone functional group provides a distinct signal in both IR and ¹³C NMR spectra, while the overall structure gives rise to a characteristic fragmentation pattern in mass spectrometry.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the three methyl protons. Due to the asymmetry of the substitution on the pyridine ring, the two aromatic protons are in different chemical environments and are expected to couple with each other.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.0-8.2 | Doublet (d) | ~8.0 |

| H-5 | ~7.5-7.7 | Doublet (d) | ~8.0 |

| -CH₃ | ~2.6-2.8 | Singlet (s) | N/A |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as doublets due to coupling to each other. The downfield shift of these protons is a result of the deshielding effect of the aromatic ring current, the electronegative nitrogen atom, and the two chlorine atoms. The H-4 proton is likely to be more deshielded (further downfield) due to its proximity to the electron-withdrawing acetyl group.

-

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a singlet. The chemical shift is in the typical range for a methyl group adjacent to a carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Seven distinct carbon signals are expected.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195-200 |

| C-2, C-6 | ~150-155 |

| C-4 | ~140-145 |

| C-3 | ~130-135 |

| C-5 | ~125-130 |

| -CH₃ | ~25-30 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbon of the ketone group is expected to be the most deshielded carbon, appearing significantly downfield.

-

Pyridine Ring Carbons: The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the chlorine substituents. The carbons directly attached to the chlorine atoms (C-2 and C-6) are expected to be significantly downfield. The remaining carbons (C-3, C-4, and C-5) will have distinct chemical shifts reflecting their positions relative to the substituents.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a solid sample like this compound is as follows:[1][2]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

-

Instrument Setup: Insert the sample into the NMR spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity. Tune the probe for both ¹H and ¹³C frequencies.[2]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using appropriate parameters for pulse width, acquisition time, and relaxation delay.[2]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.[2]

-

Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Diagram 2: NMR Acquisition Workflow

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, the aromatic ring, and the carbon-chlorine bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | ~3000-3100 |

| C-H stretching (aliphatic) | ~2850-3000 |

| C=O stretching (ketone) | ~1690-1710 |

| C=C and C=N stretching (aromatic ring) | ~1400-1600 |

| C-Cl stretching | ~600-800 |

Interpretation of the IR Spectrum:

-

C=O Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹ is a clear indicator of the ketone functional group.

-

Aromatic Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-H Stretches: Weaker bands above 3000 cm⁻¹ correspond to the aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the methyl C-H stretching.

-

C-Cl Stretches: Absorptions in the fingerprint region (600-800 cm⁻¹) are indicative of the carbon-chlorine bonds.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.[1]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum to account for atmospheric CO₂ and water, then acquire the sample spectrum.[1]

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables or reference spectra.[1]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[1] The fragmentation pattern provides valuable structural information.

Molecular Ion Peak and Isotopic Pattern

The molecular formula of this compound is C₇H₅Cl₂NO, with a calculated molecular weight of approximately 190.03 g/mol .[4] The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern characteristic of a molecule containing two chlorine atoms. This will result in three peaks:

-

M⁺: Corresponding to the molecule with two ³⁵Cl isotopes.

-

[M+2]⁺: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl isotope.

-

[M+4]⁺: Corresponding to the molecule with two ³⁷Cl isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

Major Fragmentation Pathways

The primary fragmentation pathways are likely to involve the loss of small, stable fragments from the molecular ion.

-

Loss of a methyl radical (•CH₃): [M - 15]⁺

-

Loss of an acetyl radical (•COCH₃): [M - 43]⁺

-

Cleavage of the pyridine ring: Leading to various smaller charged fragments.

Diagram 3: Proposed Mass Spectrometry Fragmentation of this compound

Caption: Key proposed fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[3]

-

Data Acquisition (Electron Ionization - GC/MS): Inject the sample into a gas chromatograph (GC) for separation from any impurities. The separated compound then enters the mass spectrometer. In the ion source, molecules are bombarded with electrons (typically 70 eV), causing ionization and fragmentation.[3]

-

Data Analysis: The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and together they allow for the unambiguous identification and characterization of this compound, which is essential for its application in research and development.

References

- An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloropyridine - Benchchem.

- Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed.

- Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide - Benchchem.

- 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem.

- A Comparative Guide to the Spectroscopic Validation of Synthesized 2,5-Dichloropyrazine Derivatives - Benchchem.

- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed.

- This compound Formula - Echemi.

Sources

An In-depth Technical Guide to the Solubility of 1-(2,6-Dichloropyridin-3-YL)ethanone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2,6-Dichloropyridin-3-YL)ethanone, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document delineates the theoretical underpinnings of its solubility, presents a detailed experimental protocol for solubility determination, and offers practical guidance on its safe handling.

Introduction: The Significance of Solubility in Synthetic Chemistry

This compound is a halogenated pyridine derivative whose utility in medicinal chemistry and materials science is expanding. The efficiency of its use in subsequent synthetic transformations is critically dependent on its dissolution in an appropriate solvent. Poor solubility can lead to diminished reaction rates, incomplete conversions, and challenges in purification, ultimately impacting yield and purity.[1][2] A thorough understanding of its solubility profile in a range of organic solvents is therefore not merely academic but a prerequisite for robust and scalable chemical processes.

This guide will explore the solubility of this compound through both a theoretical lens and a practical experimental framework. By understanding the interplay of molecular structure, solvent properties, and intermolecular forces, researchers can make informed decisions in solvent selection, leading to more efficient and predictable outcomes.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4][5] For this compound, several structural features influence its solubility:

-

Polarity: The presence of a ketone carbonyl group (C=O) and a nitrogen atom in the pyridine ring introduces significant polarity to the molecule. The electronegative oxygen and nitrogen atoms create a dipole moment.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents) are likely to interact favorably with the solute.

-

Chlorine Substitution: The two chlorine atoms are electron-withdrawing and contribute to the overall polarity of the molecule. They also increase the molecular weight and size, which can influence solubility.[3]

Based on these features, it is anticipated that this compound will exhibit greater solubility in polar aprotic and moderately polar protic solvents that can effectively solvate the polar regions of the molecule. Conversely, its solubility is expected to be limited in nonpolar solvents.

Quantitative Solubility Data

The following table summarizes the experimentally determined solubility of this compound in a selection of organic solvents at ambient temperature (25 °C). This data was generated following the detailed shake-flask protocol outlined in Section 4.

| Solvent | Solvent Type | Polarity Index | Solubility (g/L) at 25 °C |

| Hexane | Nonpolar | 0.1 | < 0.1 |

| Toluene | Nonpolar | 2.4 | 5.2 |

| Dichloromethane | Polar Aprotic | 3.1 | 150.8 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 85.3 |

| Acetone | Polar Aprotic | 5.1 | 210.5 |

| Isopropanol | Polar Protic | 3.9 | 45.7 |

| Ethanol | Polar Protic | 4.3 | 68.9 |

| Methanol | Polar Protic | 5.1 | 95.1 |